3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid
Overview
Description
The compound is a derivative of propanoic acid with a biphenyl group and a sulfonamide group. Propanoic acid is a simple carboxylic acid, while biphenyl is a type of aromatic hydrocarbon with two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been reported for the synthesis of certain compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Propanoic acid, for example, has a molecular weight of 74.0785 g/mol and a topological polar surface area of 37.3 Ų .Scientific Research Applications
Medicinal Chemistry
- Antithrombotic Therapies : Derivatives of 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid are explored as potent thromboxane A2 prostanoid (TP) receptor antagonists. These compounds exhibit remarkable potency and can provide reversible or irreversible inhibition of the human TP receptor, suggesting their potential in developing antithromboxane therapies (Wang et al., 2014).
- GABA B Receptor Antagonists : The compound's chlorinated acids are identified as weak specific antagonists of GABA at the GABAB receptor, indicating potential applications in neurological research (Abbenante, Hughes, & Prager, 1997).
- COX-2 Inhibitors : In the context of anti-inflammatory drugs, the compound has been investigated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain (Shin et al., 2012).
Organic Synthesis
- Synthesis of Hydroxy and Lactam Derivatives : Research includes the synthesis of derivatives like 3-chloro-3,4-dihydro-1-hydroxycarbostyrils and lactams, which are important intermediates in pharmaceutical synthesis (McCord, Dubose, Shafer, & Davis, 1984).
- Synthesis of Sulfonamides and Amides : The compound serves as a building block for synthesizing a variety of sulfonamides and amide derivatives, which are crucial in creating pharmacologically active molecules (Dorogov et al., 2004).
Material Science
- Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly for steel protection in acidic environments (Sappani & Karthikeyan, 2014).
Safety And Hazards
properties
IUPAC Name |
3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCJXYJRKJZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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